1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

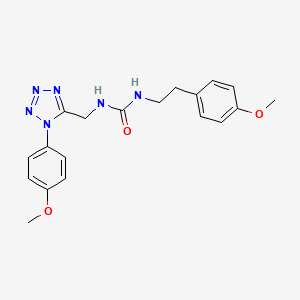

1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring dual 4-methoxyphenyl substituents. Its structure comprises:

- A urea backbone (-NH-C(=O)-NH-).

- A 4-methoxyphenethyl group attached to one nitrogen atom.

- A tetrazole ring substituted with a 4-methoxyphenyl group and linked via a methylene bridge to the urea.

This compound’s design leverages the tetrazole moiety for hydrogen-bonding and metabolic stability, while the methoxy groups enhance solubility and modulate electronic effects.

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-27-16-7-3-14(4-8-16)11-12-20-19(26)21-13-18-22-23-24-25(18)15-5-9-17(28-2)10-6-15/h3-10H,11-13H2,1-2H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJGOAMOQDFAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the urea moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated solvents, strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues in Urea-Tetrazole Derivatives

Table 1: Key Urea-Tetrazole Derivatives and Their Properties

Key Observations:

Substituent Effects on Physical Properties :

- The trifluoromethyl group in increases melting points (255–257°C) compared to chloro- or methoxy-substituted analogs, likely due to enhanced crystallinity from electronegative substituents.

- Methoxy and ethoxy groups (e.g., ) improve solubility in polar solvents but may lower melting points.

Biological Relevance :

- Tetrazole-containing ureas (e.g., ) are associated with hypoglycemic activity, attributed to hydrogen-bonding interactions with biological targets.

- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius.

Comparison with Non-Urea Tetrazole Derivatives

Table 2: Sulfonylated Tetrazole Derivatives

Key Observations:

- Sulfonyl groups (e.g., ) introduce strong electron-withdrawing effects, reducing melting points compared to urea analogs.

- Nitrile groups enhance reactivity, making these compounds intermediates for further functionalization.

Comparison with Triazole and Pyrazole Derivatives

- Triazole-thiazole hybrids (e.g., ) exhibit planar molecular structures, facilitating π-π stacking in crystal lattices, unlike the more flexible tetrazole-urea derivatives.

- Pyrazole-urea derivatives (e.g., ) show distinct SAR profiles, with trifluoromethyl groups enhancing target affinity but reducing solubility.

Biological Activity

1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications based on existing research.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenethyl group and a tetrazole moiety. Its molecular formula is , and it possesses significant lipophilicity due to the methoxy groups, which may enhance its bioavailability.

Research indicates that compounds containing tetrazole rings often exhibit diverse biological activities, including antimicrobial and anticancer properties. The tetrazole moiety can interact with various biological targets, potentially influencing enzyme activity and receptor interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of tetrazoles can exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, 5-substituted 1H-tetrazoles have demonstrated inhibitory effects against pathogens like Escherichia coli and Staphylococcus aureus . The presence of the methoxyphenyl group in our compound may enhance this activity by improving membrane penetration.

Anticancer Activity

Tetrazole-containing compounds have also been investigated for their anticancer potential. In vitro studies suggest that they can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . The specific activity of this compound in cancer models remains to be fully elucidated but holds promise based on structural similarities with known active compounds.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Study on Antimicrobial Efficacy : A series of 5-substituted tetrazoles were synthesized and tested for antibacterial activity. Among them, certain derivatives showed significant inhibition against Bacillus cereus and Pseudomonas aeruginosa, suggesting that modifications to the tetrazole ring can enhance efficacy .

- Anticancer Research : A derivative similar to our compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated a substantial reduction in tumor size compared to controls, highlighting the potential for further development as an anticancer agent .

Biological Activity Data Table

Q & A

Q. What are the key considerations for synthesizing 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea to ensure high yield and purity?

Synthesis requires multi-step reactions, starting with the preparation of the tetrazole moiety and subsequent coupling with the urea precursor. Key factors include:

- Reaction conditions : Optimal temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF or THF for solubility), and pH control to minimize side reactions .

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps to reduce nitro or azide intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to isolate the pure product .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Analytical techniques include:

- NMR spectroscopy : H and C NMR to verify methoxyphenyl, tetrazole, and urea proton environments .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Enzyme inhibition assays : Measure IC values against kinases or proteases using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to determine binding affinity (K) .

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines to evaluate therapeutic potential .

Advanced Research Questions

Q. What strategies can address low yields in the coupling reaction between the tetrazole and urea moieties?

- Coupling reagents : Use carbodiimides (e.g., EDC/HOBt) to activate carboxylic acid intermediates for urea formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups .

- Temperature control : Gradual heating (40–60°C) reduces side-product formation during coupling .

Q. How can researchers analyze discrepancies in biological activity data across different studies?

- Purity verification : Re-analyze compound batches via HPLC to rule out impurities affecting activity .

- Assay standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations .

- Structural analogs : Compare activity of derivatives to identify critical substituents (e.g., methoxy vs. ethoxy groups) .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina to model binding poses in active sites (e.g., kinase ATP pockets) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity data from analogs .

Q. How can researchers design analogs to improve metabolic stability?

- Substituent modifications : Replace labile methoxy groups with electron-withdrawing substituents (e.g., trifluoromethoxy) to resist oxidative metabolism .

- Tetrazole bioisosteres : Substitute tetrazole with 1,2,4-triazole to enhance metabolic resistance while retaining hydrogen-bonding capacity .

- Prodrug strategies : Introduce ester or carbamate moieties to mask polar groups and improve bioavailability .

Data Contradiction and Optimization

Q. How to resolve conflicting solubility data reported for this compound in different solvents?

- Solubility assays : Conduct equilibrium solubility studies (shake-flask method) in PBS, DMSO, and ethanol at 25°C .

- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to identify formulations that enhance solubility without precipitation .

Q. What experimental controls are critical when evaluating off-target effects in cellular assays?

- Negative controls : Use structurally similar but inactive analogs to distinguish target-specific effects .

- Pharmacological inhibitors : Co-treat with known inhibitors (e.g., staurosporine for kinases) to confirm mechanism .

- CRISPR knockouts : Validate target dependency using cell lines with gene-edited receptors or enzymes .

Methodological Best Practices

Q. What purification techniques are most effective for isolating intermediates during synthesis?

- Flash chromatography : Use Biotage systems with pre-packed silica columns for rapid separation of tetrazole intermediates .

- Recrystallization : Ethanol/water (7:3 v/v) for high-purity urea derivatives, monitored by melting point analysis .

Q. How to optimize reaction scalability for gram-scale synthesis?

- Flow chemistry : Continuous flow reactors reduce reaction times and improve heat transfer for cyclization steps .

- Catalyst recycling : Immobilize Pd/C on mesoporous silica to reuse catalysts across multiple batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.